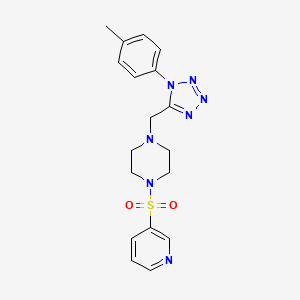
1-(pyridin-3-ylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperazine derivatives is highlighted in the papers, where different substituents on the piperazine ring lead to compounds with potential medicinal properties. For instance, the synthesis of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole is described as a simple and efficient process, with the compounds characterized by spectral analysis . Another paper reports a robust three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, which involves nucleophilic aromatic substitution, hydrogenation, and iodination . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their biological activity. The papers provided do not directly analyze the molecular structure of "1-(pyridin-3-ylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine", but they do confirm the structures of synthesized compounds using techniques like 1H NMR and ESI MS . These techniques are essential for verifying the correct molecular structure of synthesized compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives often include reductive amination, amide hydrolysis, and N-alkylation . These reactions are key to forming the desired bonds and introducing functional groups that confer the biological activity of the compounds. The papers suggest that these reactions are carefully optimized to achieve the desired products.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are determined by their functional groups and molecular structure. While the papers do not provide specific data on the physical and chemical properties of "this compound", they do discuss the importance of these properties in relation to the biological activity of the compounds. For example, the affinity constants of certain piperazine derivatives for dopamine receptors are determined through in vitro assays, indicating their potential as receptor ligands .
Applications De Recherche Scientifique
Piperazine Derivatives in Medicinal Chemistry
Piperazine derivatives, due to their structural versatility and biological activities, have been extensively studied for various therapeutic applications. These compounds often serve as key scaffolds in drug design due to their ability to interact with a wide range of biological targets.
Antitubercular Activity : Piperazine and its analogues have shown significant potential against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. Their role as essential subunits in potent anti-TB molecules highlights their importance in addressing this global health challenge (Girase et al., 2020).
Dipeptidyl Peptidase IV Inhibitors : Piperazine derivatives have been explored for their potential as dipeptidyl peptidase IV (DPP IV) inhibitors, a validated target for the treatment of type 2 diabetes mellitus. Research in finding new DPP IV inhibitors is intense due to the recent approval of marketed compounds and the unknown long-term side effects (Mendieta et al., 2011).
Chemokine Receptor CCR3 Antagonists : Small molecule antagonists for the chemokine receptor CCR3, which is implicated in allergic diseases such as asthma, have included (bi)piperidine and piperazine derivatives. Their development offers a promising approach for treating these conditions (Willems & IJzerman, 2009).
Central Nervous System (CNS) Acting Drugs : The review on functional chemical groups likely to become a source for CNS acting drugs includes piperazine derivatives, highlighting their potential effects ranging from depression to euphoria and convulsion. This indicates their potential in developing treatments for CNS disorders (Saganuwan, 2017).
Propriétés
IUPAC Name |
1-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-4-pyridin-3-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2S/c1-15-4-6-16(7-5-15)25-18(20-21-22-25)14-23-9-11-24(12-10-23)28(26,27)17-3-2-8-19-13-17/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGZHYYYLKJSJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2505410.png)
![N-[2-(3,3-Difluoropiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2505411.png)
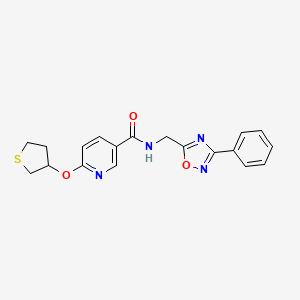
![N-(4-ethoxyphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2505416.png)


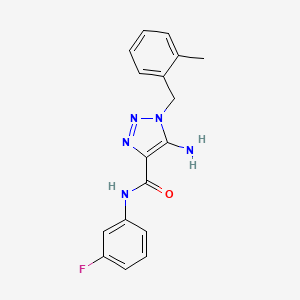


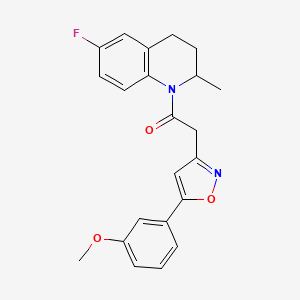
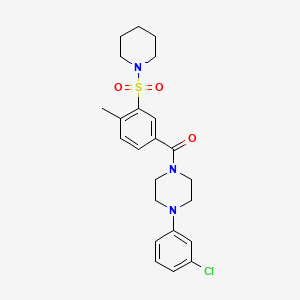
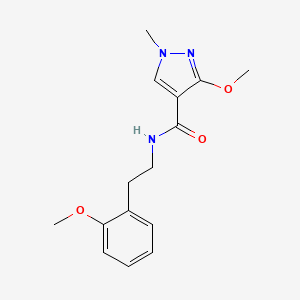
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(pyridin-4-yl)methanone](/img/structure/B2505429.png)
![N-[2-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide](/img/structure/B2505431.png)